N-phenyl-4-(2-thienyl)benzenecarboxamide
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Description
Scientific Research Applications
Antimicrobial Activity
A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which were screened for antimicrobial activity against several bacterial and fungal strains. Some synthesized molecules showed higher potency than reference drugs, especially against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Inhibition of Human Leukocyte Elastase (HLE)
Gütschow et al. (1999) explored the synthesis of 2-(diethylamino)thieno1,3ŏxazin-4-ones and their in vitro inhibitory activity towards human leukocyte elastase (HLE). The study identified compounds with potent HLE inhibitory activity, contributing to the understanding of serine protease inhibition by such molecules (Gütschow et al., 1999).
Chemoselective Synthesis of Thiazoles
Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization process. This method provides a versatile approach to introducing various functional groups into thiazole derivatives, demonstrating the compound's utility in organic synthesis (Kumar et al., 2013).
Materials Science Applications
In materials science, He et al. (2005) employed a precursor related to N-phenyl-4-(2-thienyl)benzenecarboxamide for the fabrication of silicon nanowire bridges in microtrenches. This work demonstrates the integration of organic synthesis into device fabrication, highlighting the material's potential in nanotechnology and semiconductor applications (He et al., 2005).
Polymer Science
Sugi et al. (2005) synthesized well-defined star-shaped aromatic polyamides using a chain-growth polymerization method. This research exemplifies the application of N-phenyl-4-(2-thienyl)benzenecarboxamide derivatives in creating novel polymeric materials with potential applications in various industrial and technological sectors (Sugi et al., 2005).
properties
IUPAC Name |
N-phenyl-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(18-15-5-2-1-3-6-15)14-10-8-13(9-11-14)16-7-4-12-20-16/h1-12H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJNSJHUIORACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(2-thienyl)benzenecarboxamide |
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